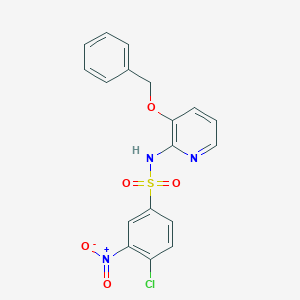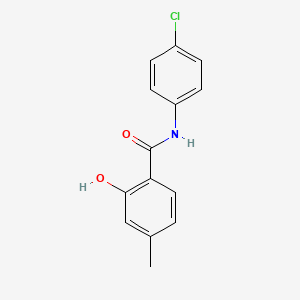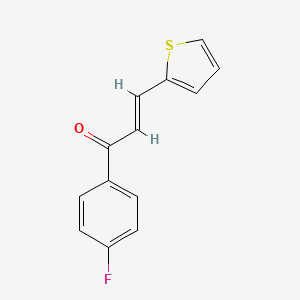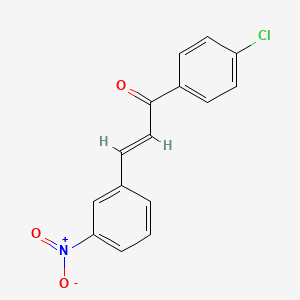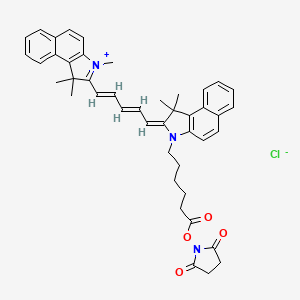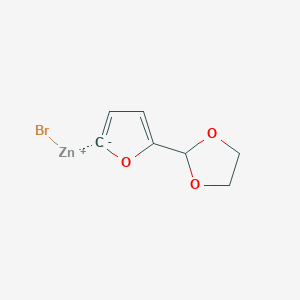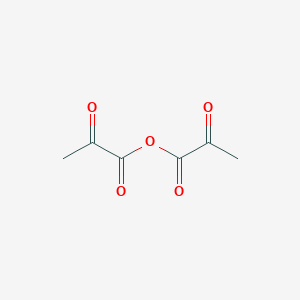
1-Bromo-4-chloro-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . It is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-ethoxybenzene consists of a benzene ring substituted with bromine, chlorine, and ethoxy groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-chloro-2-ethoxybenzene include its molecular weight, molecular formula, and storage conditions . It is a liquid at room temperature . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.Applications De Recherche Scientifique
Anisotropic Displacement Parameters
Research involving 1-(halomethyl)-3-nitrobenzene derivatives, closely related to 1-Bromo-4-chloro-2-ethoxybenzene, has been conducted to understand anisotropic displacement parameters. These parameters are crucial for the crystallography of halogenated compounds. Studies have shown that experimental procedures involving bromo compounds can be more challenging than theoretical predictions, highlighting the complex nature of bromo-substituted compounds in crystallographic studies (Mroz et al., 2020).
Halogen Bonding in Structural Chemistry
Investigations into halogen bonding within halotriaroylbenzenes, which share structural similarities with 1-Bromo-4-chloro-2-ethoxybenzene, have revealed the relative importance of C-X...O=C interactions over X...X interactions. This research provides insights into how halogen atoms influence molecular structure and interactions, potentially guiding the synthesis and application of halogenated aromatic compounds (Pigge et al., 2006).
Catalytic Carbonylation
Cobalt-catalyzed carbonylation reactions of polysubstituted bromo and chlorobenzenes, akin to 1-Bromo-4-chloro-2-ethoxybenzene, have been explored for the synthesis of benzoic acids. This research underscores the chemoselectivity and regioselectivity of cobalt catalysts in transforming halogenated aromatics, pointing towards methods for functionalizing compounds like 1-Bromo-4-chloro-2-ethoxybenzene (Boyarskiy et al., 2010).
Ring Expansion Reactions
Studies on alumoles have shown that ring expansion reactions, such as the transformation of 1-bromo-alumoles to larger ring compounds, are feasible. This research could provide a basis for synthesizing larger, more complex molecules from halogenated benzene derivatives, similar to 1-Bromo-4-chloro-2-ethoxybenzene (Agou et al., 2015).
Radical Cyclization Reactions
Radical cyclization of propargyl bromoethers, which could be structurally related to reactions involving 1-Bromo-4-chloro-2-ethoxybenzene, has been used to synthesize tetrahydrofuran derivatives. This showcases the utility of halogenated compounds in synthesizing cyclic organic structures, which could extend to the synthesis of complex molecules from 1-Bromo-4-chloro-2-ethoxybenzene derivatives (Esteves et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMVAUHGCDHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-ethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



